molecular formula C12H17ClO B7997254 3-(3-Chloro-4-methylphenyl)-3-pentanol

3-(3-Chloro-4-methylphenyl)-3-pentanol

Cat. No.: B7997254
M. Wt: 212.71 g/mol
InChI Key: RRTKRJMOBCPDQD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-3-pentanol is an organic compound that belongs to the class of secondary alcohols It features a pentanol backbone with a 3-chloro-4-methylphenyl substituent at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-3-pentanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where 3-chloro-4-methylbenzyl chloride reacts with a Grignard reagent derived from 1-bromopentane. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere of nitrogen or argon. The reaction mixture is then quenched with water or an aqueous acid to yield the desired alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding ketone, 3-(3-chloro-4-methylphenyl)-3-pentanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure, is another viable method. This approach ensures high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 3-(3-chloro-4-methylphenyl)-3-pentanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon, 3-(3-chloro-4-methylphenyl)pentane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(3-Chloro-4-methylphenyl)-3-pentanone.

    Reduction: 3-(3-Chloro-4-methylphenyl)pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For instance, it could inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of other compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenol: A structurally similar compound with a hydroxyl group instead of a pentanol chain.

    3-Chloro-4-methylbenzyl alcohol: Similar structure but with a benzyl alcohol group.

    3-Chloro-4-methylphenylboronic acid: Contains a boronic acid group instead of a hydroxyl group.

Uniqueness

3-(3-Chloro-4-methylphenyl)-3-pentanol is unique due to its specific substitution pattern and the presence of a secondary alcohol group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-4-12(14,5-2)10-7-6-9(3)11(13)8-10/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTKRJMOBCPDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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